
2-(ethylamino)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylamino)-N’-hydroxyethanimidamide is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N’-hydroxyethanimidamide typically involves the reaction of ethylamine with hydroxylamine and an appropriate carbonyl compound. One common method is the reductive amination of acetaldehyde with ethylamine and hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-(ethylamino)-N’-hydroxyethanimidamide can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(ethylamino)-N’-hydroxyethanimidamide has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(ethylamino)ethanol: A related compound with similar functional groups but different reactivity and applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with structural similarities but distinct biological activities.
Uniqueness
2-(ethylamino)-N’-hydroxyethanimidamide stands out due to its unique combination of an ethylamino group and a hydroxyethanimidamide moiety, which confer specific reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-(ethylamino)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-2-6-3-4(5)7-8/h6,8H,2-3H2,1H3,(H2,5,7) |
InChI Key |
IKHMJRSBTUBVGT-UHFFFAOYSA-N |
Isomeric SMILES |
CCNC/C(=N/O)/N |
Canonical SMILES |
CCNCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


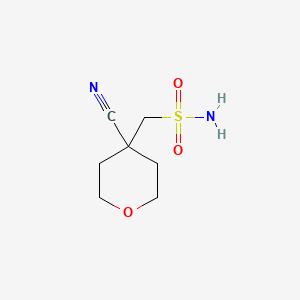
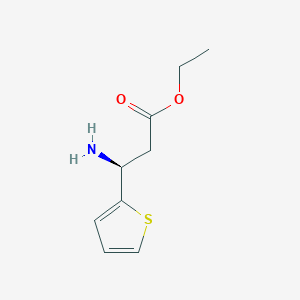

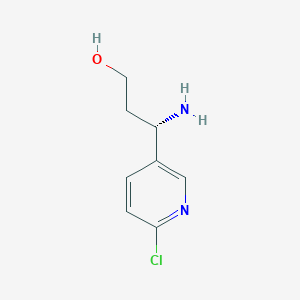
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13313197.png)

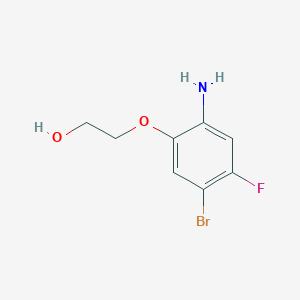

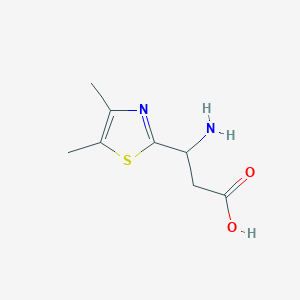
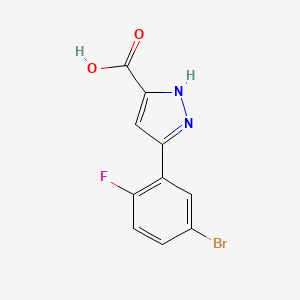


![1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13313253.png)
![1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-](/img/structure/B13313262.png)
